3-(Isopropoxymethyl)benzaldehyde
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Overview
Description
3-(Isopropoxymethyl)benzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropoxymethyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxymethyl group. Another method involves the use of organometallic reagents in a cross-coupling reaction with a protected benzaldehyde intermediate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Isopropoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Isopropoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the aldehyde group, which is highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and different reactivity.
3-(Methoxymethyl)benzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Ethoxymethyl)benzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-(Isopropoxymethyl)benzaldehyde is unique due to the presence of the isopropoxymethyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTRGEPZDFYZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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